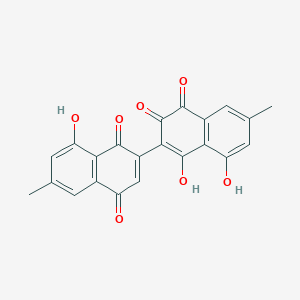
3,8,8'-Trihydroxy-6,6'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a binaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Binaphthalene Core: This step involves coupling reactions to form the binaphthalene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups are added using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
Types of Reactions
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated binaphthalene derivatives.
科学研究应用
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of 3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
相似化合物的比较
Similar Compounds
Gossypol: A similar compound with a binaphthalene core and multiple hydroxyl groups.
Tetrahydroxy-binaphthalene Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3,8,8’-Trihydroxy-6,6’-dimethyl-[2,2’-binaphthalene]-1,1’,4,4’-tetraone is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties compared to other binaphthalene derivatives .
属性
CAS 编号 |
88381-84-4 |
|---|---|
分子式 |
C22H14O7 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
4,5-dihydroxy-3-(8-hydroxy-6-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C22H14O7/c1-8-3-10-13(23)7-12(19(26)16(10)14(24)5-8)18-21(28)17-11(20(27)22(18)29)4-9(2)6-15(17)25/h3-7,24-25,28H,1-2H3 |
InChI 键 |
PKZQGPXSUYINCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=C(C4=C(C=C(C=C4O)C)C(=O)C3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


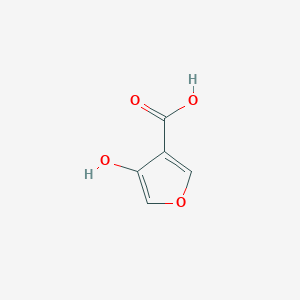
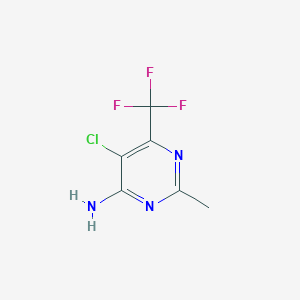
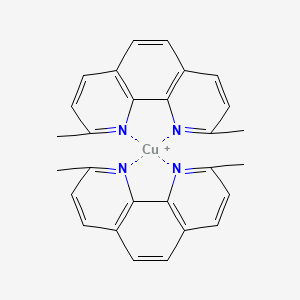
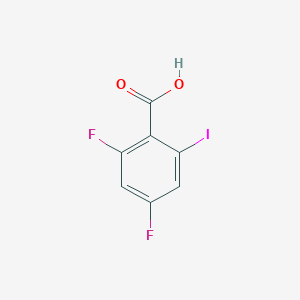
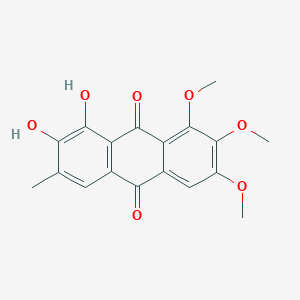
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
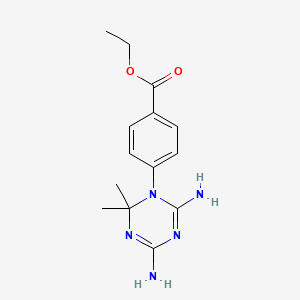
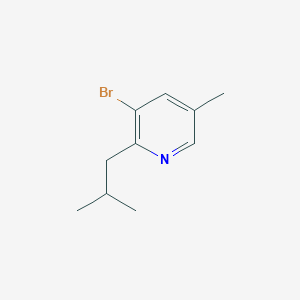
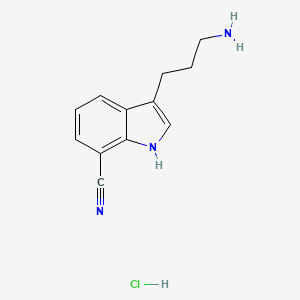
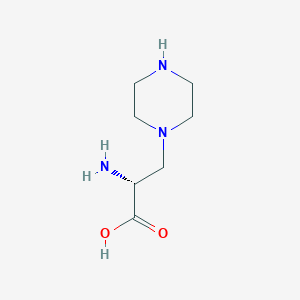
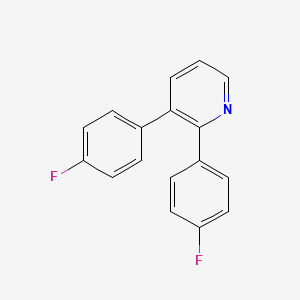
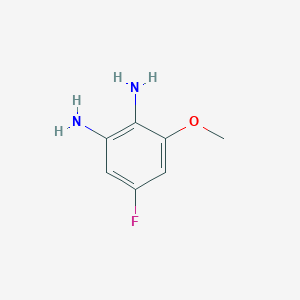
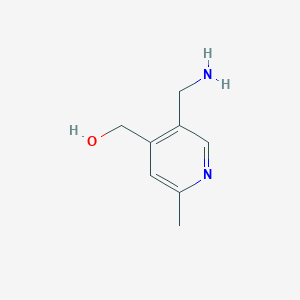
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
